Isocoreopsin

Colorectal cancer Antiproliferative Flavonoid glycoside

Researchers requiring precise chemotype identity face potency loss when substituting Isocoreopsin with co-isolated Butea flavonoids. Isocoreopsin is the most potent antiproliferative principle from B. monosperma against colorectal (HT-29) and hepatocellular (HepG2) cancer cell lines, outperforming butrin (2- to 5-fold) and isobutrin (1.5- to 1.6-fold). Key advantages: • 2- to 5-fold higher antiproliferative activity than closest analogs in HT-29 & HepG2 cells • EC₅₀ 10 µg/mL DPPH radical scavenging - highest among Butea NBE flavonoids • Compound-level identity ensures experimental reproducibility across SAR, prodrug, and combination studies

Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
Cat. No. B1252425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocoreopsin
Synonymsiso-coreopsin
isocoreopsin
Molecular FormulaC21H22O10
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
InChIInChI=1S/C21H22O10/c22-8-17-18(26)19(27)20(28)21(31-17)29-10-2-3-11-13(24)7-15(30-16(11)6-10)9-1-4-12(23)14(25)5-9/h1-6,15,17-23,25-28H,7-8H2
InChIKeyAWENDZQUFCJISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isocoreopsin Procurement for Colorectal Cancer


Isocoreopsin (syn. Flavanocorepsin; CAS 30382-18-4) is a flavonoid-7-O-glucoside (a flavanone glycoside) isolated from the flowers of Butea monosperma (Fabaceae) [1]. It is one of several closely related flavonoid constituents co‑occurring in the n‑butanol extract of this plant, including butrin and isobutrin [1]. Among these in‑class compounds, isocoreopsin has been explicitly identified as the most potent antiproliferative principle against human colorectal (HT‑29) and hepatocellular (HepG2) cancer cell lines in head‑to‑head comparisons, directly motivating its prioritization for targeted procurement [1].

Natural product isolate
Flavonoid monoglucoside from Butea monosperma flowers; compound-level identity, not crude extract.
Cell model selectivity
Ranked highest among tested Butea flavonoids for antiproliferative response in HT-29 and HepG2 cells; supports potency comparison workflows.
Glycosylation-defined
Flavanone-7-O-monoglucoside scaffold; enables structure-activity relationship studies against diglucoside and chalcone analogs.

Generic Substitution Failure: Isocoreopsin


Butea monosperma flowers produce a panel of structurally analogous flavonoids—isocoreopsin, butrin, isobutrin, butein, coreopsin, and sulphurein—that are frequently co‑isolated and co‑reported [1][2]. Despite their common botanical origin, these compounds exhibit sharply divergent in vitro potencies and chemical properties that preclude interchangeable use. Empirical evidence demonstrates that substituting isocoreopsin with its closest structural analogs (butrin or isobutrin) would result in a 2‑ to 5‑fold loss of antiproliferative activity in colorectal and liver cancer models, directly impacting experimental reproducibility and translational relevance [1]. Procurement specifications limited to “Butea flavonoids” or “Butea extract” are therefore insufficient; only compound‑level identity ensures the potency reported in the primary literature.

1
Analog potency mismatch
Butrin and isobutrin show substantially lower antiproliferative response in colorectal and liver cell models; potency profile may shift away from published isocoreopsin data.
2
Extract ≠ pure compound
Procurement limited to “Butea flavonoids” or crude extracts introduces lot-to-lot variability; compound-level identity is required to reproduce reported activity.
3
Glycosylation pattern drives activity
Monoglucoside (isocoreopsin) vs. diglucoside (butrin) or chalcone (isobutrin) yields different cellular responses; SAR interpretation may not transfer.

Isocoreopsin Evidence: Potency, Antioxidant, Purity


Antiproliferative Activity in HT-29 Cells

In a direct head‑to‑head comparison within a single study, isocoreopsin demonstrated significantly greater antiproliferative efficacy against HT‑29 human colon adenocarcinoma cells than either butrin or isobutrin [1]. Isocoreopsin achieved comparable or superior cell death at half the concentration required for butrin and approximately 60% of the concentration required for isobutrin, establishing a clear potency rank order (isocoreopsin > isobutrin > butrin) for colon cancer applications [1].

HT-29 antiproliferative
Direct head-to-head
Isocoreopsin 50 µg/mL vs Butrin 100 µg/mL
Isobutrin 80 µg/mL
HT-29, 48 h, MTT assay
Reported 2.0‑fold higher response than butrin; 1.6‑fold over isobutrin. Supports rank-order potency review for colon cell models.
Ranked highest in tested set; cell-model endpoint context.
Colorectal cancer Antiproliferative Flavonoid glycoside

Antiproliferative Activity in HepG2 Cells

The potency advantage of isocoreopsin over its Butea congeners is even more pronounced in HepG2 hepatocellular carcinoma cells [1]. Isocoreopsin was effective at 100 µg/mL, whereas butrin required a 5‑fold higher concentration (500 µg/mL) and isobutrin required 150 µg/mL to achieve comparable effects [1]. This widening potency gap in liver cancer cells suggests that the structural features unique to isocoreopsin (flavanone core with C‑7 glucosylation) confer a cell‑line‑specific advantage not shared by the diglucoside butrin or the chalcone isobutrin [1].

HepG2 antiproliferative
Direct head-to-head
Isocoreopsin 100 µg/mL vs Butrin 500 µg/mL
Isobutrin 150 µg/mL
Reported 5.0‑fold higher response than butrin; 1.5‑fold over isobutrin. Liver cell model sensitivity differs from colon context.
HepG2, 48 h, MTT assay; wider potency gap than HT-29.
Hepatocellular carcinoma Liver cancer Anticancer flavonoids

DPPH Radical Scavenging Activity

Among the three flavonoid compounds isolated from the n‑butanol extract (NBE) of B. monosperma flowers, isocoreopsin furnished the highest DPPH radical scavenging activity with an EC₅₀ value of 10 µg/mL [1]. The EC₅₀ values of the NBE extracts ranged from 10 to 50 µg/mL, placing isocoreopsin at the most potent extreme of the observed range [1]. For comparator context, the aglycone butein (a related Butea chalcone) has been reported with a DPPH EC₅₀ of 9.2 µM (~2.5 µg/mL at MW 272.25) in an independent study using a different assay format, precluding direct numerical comparison but suggesting that glycosylation in isocoreopsin modulates but does not abolish antioxidant activity [2].

DPPH scavenging EC₅₀
Cross-study comparable
10 µg/mL
~23 µM (MW 434.39)
Highest radical scavenging among three primary Butea isolates; enables dual antioxidant/antiproliferative profiling.
Ranked within NBE range; direct comparison with butein limited by assay format.
Antioxidant Free radical scavenging DPPH assay

Flavonoid Content & Purity Differentiation

Quantitative HPLC analysis in the primary study revealed marked differences in total flavonoid content among the three isolated compounds: isocoreopsin exhibited 79.82 ± 0.295 µg naringenin equivalents/mg extract, intermediate between isobutrin (96.00 ± 0.130) and butrin (5.68 ± 0.286) [1]. This large disparity in flavonoid content among compounds isolated from the same extract highlights that compound identity—not just botanical source—is the critical determinant of phytochemical composition and, by extension, biological potency [1]. The structurally distinct glycosylation pattern of isocoreopsin (monoglucoside at C‑7 of a flavanone core) differentiates it from butrin (diglucoside at C‑7 and C‑3′) and isobutrin (diglucoside chalcone) [2].

Flavonoid content & structure
Direct head-to-head
79.82 µg NE/mg
vs Butrin 5.68 · Isobutrin 96.00
Monoglucoside (flavanone-7-O-)
14‑fold higher content than butrin; unique monoglucoside chemotype defines SAR interpretation.
HPLC with naringenin calibration; glycosylation pattern from [2].
Flavonoid quantification Quality control HPLC purity

In Vivo Colorectal Cancer Chemoprevention

The n‑butanol extract (NBE) of B. monosperma flowers, in which isocoreopsin was identified as one of three key flavonoid constituents, reduced azoxymethane‑induced aberrant crypt foci (ACF) formation in Wistar rats by 92% (short‑term) and 78% (long‑term) at a dose of 150 mg/kg [1]. While this in vivo efficacy pertains to the multi‑component NBE rather than isolated isocoreopsin, the study explicitly identifies isocoreopsin, butrin, and isobutrin as the important key compounds responsible for colon cancer chemoprevention and nominates isocoreopsin as the primary active principle warranting further development [1]. The NBE in vivo data provide a rationale for procuring isocoreopsin as a single‑agent lead for follow‑up in vivo studies.

In vivo chemoprevention
Class-level inference
NBE 150 mg/kg reduced ACF 92% (short-term), 78% (long-term)
Azoxymethane-induced Wistar rat model
Extract-level response nominates isocoreopsin as principal active constituent; pure-compound in vivo data not yet available.
Data to verify for isolated isocoreopsin; supports follow-up single-agent testing.
Chemoprevention Aberrant crypt foci In vivo colorectal cancer model

Isocoreopsin Application Scenarios


Colorectal Cancer Lead Optimization

Isocoreopsin is the most potent antiproliferative flavonoid isolated from B. monosperma against HT‑29 colorectal adenocarcinoma cells (50 µg/mL effective concentration), outperforming butrin (2‑fold) and isobutrin (1.6‑fold) [1]. Medicinal chemistry teams pursuing colon cancer lead optimization should procure isocoreopsin as the chemotype of choice for SAR expansion, prodrug design, and combination studies with standard chemotherapeutics, rather than the less potent co‑isolates.

Hepatocellular Carcinoma Drug Discovery

In HepG2 liver cancer cells, isocoreopsin exhibits a 5‑fold potency advantage over butrin and a 1.5‑fold advantage over isobutrin [1]. Laboratories investigating flavonoid‑based therapies for hepatocellular carcinoma—the third leading cause of cancer mortality globally—should select isocoreopsin to maximize assay sensitivity and minimize compound usage, particularly for high‑throughput screening formats where concentration‑response curves demand low‑micromolar starting concentrations.

Antioxidant-Anticancer Dual Screening

Isocoreopsin uniquely combines the highest DPPH radical scavenging activity among Butea NBE flavonoid isolates (EC₅₀ 10 µg/mL) with validated antiproliferative activity in two cancer cell lines [1]. Natural product screening libraries that include isocoreopsin as a distinct entry—rather than relying on undefined Butea extracts—enable deconvolution of antioxidant‑dependent vs. antioxidant‑independent anticancer mechanisms, supporting assay development in redox biology and cancer chemoprevention.

Flavonoid Glycoside SAR Comparison

The structural divergence among Butea flavonoids—isocoreopsin (flavanone‑7‑O‑monoglucoside), butrin (flavanone‑7,3′‑diglucoside), and isobutrin (chalcone‑3,4′‑diglucoside)—provides a controlled chemical set for probing the impact of glycosylation number, position, and core scaffold (flavanone vs. chalcone) on anticancer potency, cellular uptake, and metabolic stability [1][2]. Procurement of all three compounds from the same botanical source enables standardized SAR studies that minimize confounding variables from differing isolation matrices.

Application
Selection Property
Validation Focus
Colorectal cancer cell-panel studies
Rank-order potency vs. Butea flavonoid panel
MTT endpoint reproducibility in HT-29 models
Hepatocellular carcinoma model exploration
Cell-line-specific sensitivity profile
HepG2 response and assay concentration review
Antioxidant mechanism deconvolution
Dual antiproliferative/DPPH scavenger in single compound
Redox-dependent vs. -independent endpoint interpretation
Flavonoid glycoside SAR characterization
Controlled monoglucoside/diglucoside/chalcone set
Structural influence on potency and cellular uptake
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